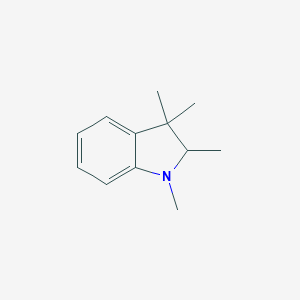

1,2,3,3-Tetramethylindoline

Description

1,2,3,3-Tetramethylindoline (TMI) is a heterocyclic organic compound with a fused benzene and pyrrolidine ring system substituted with four methyl groups. Its iodide derivative, 1,2,3,3-Tetramethyl-3H-indolium iodide (CAS 5418-63-3), is a crystalline solid (white to pale yellow) used as a catalyst, ligand, and intermediate in organic synthesis . TMI derivatives, such as this compound-2-carbonitrile (TMI-CN), are synthesized via nucleophilic reactions, with transition states analyzed using density functional theory (DFT) at the ωB97X-D/6-31G* level . TMI also appears as a degradation intermediate in UV photoelectro-Fenton processes for organic pollutants .

Properties

CAS No. |

13034-76-9 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

1,2,3,3-tetramethyl-2H-indole |

InChI |

InChI=1S/C12H17N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-9H,1-4H3 |

InChI Key |

YNMGRZLDRLHRTN-UHFFFAOYSA-N |

SMILES |

CC1C(C2=CC=CC=C2N1C)(C)C |

Canonical SMILES |

CC1C(C2=CC=CC=C2N1C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Methyl-Substituted Indoline and Isoindoline Derivatives

Key Differences :

- Ring Structure : Indoline derivatives feature a fused benzene-pyrrolidine system, whereas isoindoline derivatives have a benzene ring fused to a five-membered ring with adjacent nitrogen. This structural distinction impacts electronic properties and reactivity.

- Substituent Effects : The position of methyl groups (e.g., 1,2,3,3 vs. 1,1,3,3) alters steric hindrance and solubility. For example, TMI’s iodide salt is water-reactive in synthesis , while isoindoline derivatives exhibit greater stability .

Table 2: Comparative Reactivity in Nucleophilic Reactions

Insights :

Table 3: Docking Scores of Indole/Indoline Derivatives with PKCε Protein

Comparison :

Table 4: Hazard Profiles of Methyl-Substituted Derivatives

Contrast :

- Isoindoline derivatives have well-documented hazards (e.g., respiratory irritation), while TMI’s risks are primarily inferred from its reactive iodide salt and synthesis conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.